molecular formula C13H18N2O4S B5048308 ethyl 5-(2-amino-1,3-thiazol-4-yl)-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate

ethyl 5-(2-amino-1,3-thiazol-4-yl)-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate

Cat. No.: B5048308
M. Wt: 298.36 g/mol
InChI Key: XITNPQXGYUKJRD-UHFFFAOYSA-N
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Description

“Ethyl 5-(2-amino-1,3-thiazol-4-yl)-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazole derivatives have been used in the treatment of various diseases such as cancer, and they have been proven to inhibit bacterial pathogens .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general properties of its constituent parts. The compound contains a thiazole ring, which is planar due to the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains an ethyl group, a methyl group, and a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions can take place . Furthermore, the presence of the furan ring, which is a heterocyclic compound, could also influence the reactivity of the compound .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by thiazole derivatives, this compound could be a promising candidate for drug development . Additionally, further studies could be conducted to optimize its synthesis and improve its physicochemical properties.

Properties

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-13(9(16)18-5-2)7-12(3,19-10(13)17)8-6-20-11(14)15-8/h6H,4-5,7H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITNPQXGYUKJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(OC1=O)(C)C2=CSC(=N2)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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